molecular formula C21H21N3O4S2 B6495687 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide CAS No. 896309-57-2

4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide

Cat. No. B6495687
CAS RN: 896309-57-2
M. Wt: 443.5 g/mol
InChI Key: VHJDOTUNKLJVPD-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA is known to act as a ligand for various metal ions, such as palladium, cobalt, and nickel. This molecule has been found to bind to metal ions in a specific orientation, which is known as a chelation complex. This chelation complex is believed to play an important role in the catalytic activity of the metal ions, which is important for its various applications.
Biochemical and Physiological Effects
4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against certain types of cancer.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA has several advantages and limitations for lab experiments. One of the main advantages of this molecule is its relatively low cost, which makes it a good choice for experiments that require large amounts of the molecule. It is also relatively easy to synthesize, which makes it a good choice for experiments that require the synthesis of large amounts of the molecule. However, this molecule has a few limitations, such as its potential to react with other molecules in the presence of oxygen, which can lead to unwanted side reactions.

Future Directions

There are several potential future directions for 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA. One potential direction is to explore its potential applications in the field of medicine, such as its use as an anti-cancer agent or its use in drug delivery systems. Another potential direction is to explore its potential applications in the field of materials science, such as its use in the synthesis of polymeric materials or its use in the synthesis of oligonucleotides. Finally, another potential direction is to explore its potential applications in the field of biotechnology, such as its use in the synthesis of proteins or its use in the synthesis of enzymes.

Synthesis Methods

4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Stille reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a useful method for synthesizing 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA due to its high efficiency and low cost. The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an alkynyl halide. This reaction is also useful for synthesizing 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA due to its high efficiency and low cost. The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. This reaction is also useful for synthesizing 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA due to its high efficiency and low cost.

Scientific Research Applications

4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA has been used in a variety of scientific research applications. It has been used in the synthesis of polythiophene-based materials, which are useful for a variety of applications such as organic photovoltaics, electrochromic devices, and biosensors. It has also been used in the synthesis of polymeric materials, which are useful for applications such as drug delivery and tissue engineering. 4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamideA has also been used in the synthesis of oligonucleotides, which are useful for applications such as gene therapy and gene editing.

properties

IUPAC Name

4,5-dimethyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-12-8-10-15(11-9-12)30(27,28)24-17-7-5-4-6-16(17)20(26)23-21-18(19(22)25)13(2)14(3)29-21/h4-11,24H,1-3H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDOTUNKLJVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=C(S3)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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